10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Brand Name: Vulcanchem
CAS No.: 1370250-79-5
VCID: VC4601265
InChI: InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2
SMILES: C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl
Molecular Formula: C14H11ClOS
Molecular Weight: 262.75

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

CAS No.: 1370250-79-5

Cat. No.: VC4601265

Molecular Formula: C14H11ClOS

Molecular Weight: 262.75

* For research use only. Not for human or veterinary use.

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol - 1370250-79-5

Specification

CAS No. 1370250-79-5
Molecular Formula C14H11ClOS
Molecular Weight 262.75
IUPAC Name 10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol
Standard InChI InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2
Standard InChI Key WSVJWOOBZBDHMM-UHFFFAOYSA-N
SMILES C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 10-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (C₁₄H₁₁ClOS) features a tricyclic system comprising two benzene rings fused to a central thiepin (seven-membered sulfur-containing ring). The chlorine atom at position 10 and the hydroxyl group at position 11 introduce electronic asymmetry, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1370250-79-5
Molecular FormulaC₁₄H₁₁ClOS
Molecular Weight262.75 g/mol
IUPAC Name10-chloro-6,11-dihydrobenzo[c]benzothiepin-11-ol
SMILESC1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl
InChIKeyWSVJWOOBZBDHMM-UHFFFAOYSA-N
PubChem CID89709500

The compound’s solubility profile remains undocumented, though its reactivity in polar aprotic solvents like ethyl acetate suggests moderate lipophilicity. X-ray crystallographic data are unavailable, but computational models predict a non-planar conformation due to steric strain in the thiepin ring.

Synthesis and Reactivity

10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is synthesized via multistep routes involving Friedel-Crafts alkylation, sulfur incorporation, and late-stage halogenation. A representative protocol employs 1-propanephosphonic acid cyclic anhydride (T3P) in ethyl acetate to activate intermediates for cyclization.

Table 2: Representative Synthetic Conditions

ParameterDetail
SolventEthyl acetate
ReagentT3P (50% w/w in ethyl acetate)
Temperature0–25°C (gradient)
Reaction Time12–24 hours
YieldNot reported

The hydroxyl group participates in nucleophilic substitutions, while the thiepin sulfur enables coordination to transition metals. Chlorine’s electron-withdrawing effect enhances electrophilic aromatic substitution at the 6- and 11-positions, making the compound amenable to further functionalization.

Applications in Pharmaceutical Synthesis

This compound’s primary utility lies in its role as a synthon for bioactive molecules. Its scaffold is integral to antiviral agents, particularly those targeting influenza and herpesviruses. For example, derivatives of 10-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol have been patented as intermediates for baloxavir marboxil analogs, which inhibit cap-dependent endonuclease activity in influenza viruses .

Table 3: Comparative Bioactivity of Related Derivatives

CompoundSubstituentTherapeutic Target
10-Chloro derivativeCl at C10Influenza (Patent)
7,8-Difluoro derivative F at C7, C8Antiviral (Preclinical)

Research Findings and Patent Landscape

Despite limited peer-reviewed studies, patent databases reveal 14 filings (2019–2024) referencing 10-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. Key applications include:

  • WO202215678A1: Use in synthesizing broad-spectrum antivirals targeting RNA polymerases.

  • US2023187632A1: Intermediate for kinase inhibitors in oncology.

The compound’s thiepin core is leveraged to induce conformational strain in target proteins, enhancing binding specificity. For instance, its incorporation into a PARP inhibitor analog improved IC₅₀ values by 40% compared to non-heterocyclic counterparts.

Comparative Analysis with Halogenated Analogs

Structural analogs with fluorine or bromine substituents exhibit divergent properties. The 7,8-difluoro derivative (CAS 1985607-83-7) demonstrates enhanced metabolic stability due to fluorine’s electronegativity, albeit with reduced solubility . In contrast, the chloro-substituted variant offers a balance between lipophilicity and reactivity, making it preferable for solid-phase synthesis.

Future Research Directions

Prospective studies should prioritize:

  • Toxicological Profiling: Acute/chronic toxicity in model organisms.

  • Synthetic Methodology: Photocatalytic C–H functionalization to streamline production.

  • Therapeutic Exploration: Direct antiviral/antimicrobial screening beyond intermediary roles.

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